B1575202 G1/S-specific cyclin-D1 (101-109)

G1/S-specific cyclin-D1 (101-109)

Cat. No.: B1575202
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Identity and Characterization

G1/S-specific cyclin-D1 (101–109) is a nine-amino-acid peptide fragment derived from the full-length cyclin D1 protein. The sequence corresponds to residues 101–109 (LLGATCMFV) within the cyclin D1 structure. This fragment is part of the cyclin box domain , a conserved region critical for binding cyclin-dependent kinases (CDKs). Key features include:

Property Details
Sequence LLGATCMFV
Molecular Weight ~1.1 kDa (calculated)
Structural Motifs Cyclin box domain (residues 90–200), essential for CDK4/6 binding
Post-Translational Modifications Phosphorylation at Thr-286 regulates stability; no modifications reported within 101–109 region

The peptide retains functional relevance despite its truncated length, as it mediates interactions with CDK4/6 and contributes to cyclin D1’s role in G1/S transition.

Historical Context and Discovery

The 101–109 fragment gained prominence in the early 2000s during studies on cyclin D1’s oncogenic properties. Key milestones include:

  • 1991 : Cyclin D1 was identified as a CSF-1–responsive gene in macrophages, linking it to cell cycle regulation.
  • 2007 : Structural studies highlighted residues critical for cyclin D1 ubiquitination, though the 101–109 region was not directly implicated.
  • 2016 : Cyclin D1’s role in cancer progression was further elucidated, with emphasis on its N-terminal cyclin box.
  • 2020 : The peptide LLGATCMFV was identified as a high-affinity epitope for HLA-A*0201 in mantle cell lymphoma, enabling immunotherapy strategies.

This fragment became a focus in cancer biology due to its presentation on MHC class I molecules in malignancies overexpressing cyclin D1.

Sequence Positioning within Full Cyclin D1 Protein

The 101–109 sequence resides in exon 4 of the CCND1 gene, encoding part of the cyclin box domain. Key structural and functional relationships include:

  • Cyclin Box Domain : Spans residues 90–200, facilitating CDK4/6 binding and Rb phosphorylation.
  • Adjacent Functional Regions :
    • Thr-286 Phosphodegron : Located C-terminal to the fragment; regulates proteasomal degradation.
    • LxxLL Motif : Involved in nuclear receptor interactions; absent in the 101–109 region.

The 101–109 fragment is indispensable for maintaining the cyclin box’s structural integrity, as mutagenesis of Leu-104 or Met-107 disrupts CDK4 binding.

Evolutionary Conservation Across Species

The 101–109 sequence exhibits moderate conservation among vertebrates, reflecting its role in cell cycle regulation:

Species Sequence (101–109) Identity
Human LLGATCMFV 100%
Mouse LLGATCMFV 100%
Zebrafish LLGATCMFI 89%
Xenopus laevis LLGATCMFV 100%
Bovine LLGATCMFV 100%

The conservation of hydrophobic residues (Leu-101, Leu-102, Met-107) underscores their role in stabilizing the cyclin box. Notably, the Thr-108 residue is variable in non-mammalian species, suggesting functional plasticity.

Significance in Cell Cycle Regulation

The 101–109 fragment contributes to cyclin D1’s canonical and non-canonical functions:

  • CDK4/6 Activation : The cyclin box (including 101–109) binds CDK4/6, forming a holoenzyme that phosphorylates Rb, enabling E2F-mediated S-phase entry.
  • Immune Recognition : In mantle cell lymphoma, the LLGATCMFV peptide is presented by HLA-A*0201, enabling cytotoxic T-cell targeting of cyclin D1-overexpressing cells.
  • Structural Stability : Mutations in this region (e.g., L104A) impair cyclin D1-CDK4 complex formation, leading to G1 arrest.

Recent studies also suggest that post-translational modifications adjacent to this fragment (e.g., O-GlcNAcylation) modulate cyclin D1 stability, indirectly influencing its cell cycle functions.

Properties

sequence

LLGATCMFV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

G1/S-specific cyclin-D1 (101-109)

Origin of Product

United States

Scientific Research Applications

Role in Cell Cycle Regulation

Cyclin D1 is integral to cell cycle progression, specifically by forming complexes with cyclin-dependent kinases (CDKs) such as CDK4 and CDK6. These complexes phosphorylate retinoblastoma protein (Rb), leading to the release of E2F transcription factors that drive the expression of genes necessary for DNA synthesis . The precise regulation of cyclin D1 is crucial; its overexpression can lead to uncontrolled cell proliferation and tumorigenesis.

Table 1: Key Functions of Cyclin D1 in Cell Cycle Regulation

FunctionDescription
CDK ActivationActivates CDK4/6 to phosphorylate Rb, facilitating G1/S transition.
Gene ExpressionPromotes transcription of genes required for DNA replication.
Tumor Suppressor InteractionModulates activity of tumor suppressors like p53 and Rb.

Aberrant Expression in Cancer

Cyclin D1 is frequently overexpressed in various cancers, including breast cancer and mantle cell lymphoma. This overexpression correlates with poor prognosis and aggressive tumor behavior . Studies have shown that cyclin D1 amplification occurs in approximately 15-20% of breast cancers, highlighting its significance as a therapeutic target .

Case Study: Cyclin D1 in Breast Cancer

A study investigated the role of cyclin D1 in breast cancer progression. The researchers found that high levels of cyclin D1 were associated with increased tumor invasion and metastasis. Additionally, targeting cyclin D1 with specific inhibitors led to reduced cell proliferation and enhanced sensitivity to chemotherapy agents .

Therapeutic Implications

Given its critical role in oncogenesis, cyclin D1 has emerged as a promising target for cancer therapy. Inhibitors of CDK4/6, such as Palbociclib, have shown efficacy in treating hormone receptor-positive breast cancer by disrupting the cyclin D1-CDK4/6 signaling pathway .

Table 2: Therapeutic Strategies Targeting Cyclin D1

StrategyDescription
CDK InhibitionUse of CDK4/6 inhibitors (e.g., Palbociclib) to halt cell cycle progression.
Combination TherapyCombining CDK inhibitors with hormonal therapies to enhance treatment efficacy.
Targeting IsoformsDeveloping therapies that specifically target aberrant isoforms of cyclin D1.

Prognostic Biomarker

Cyclin D1 levels can serve as a prognostic biomarker in various cancers. High expression levels are often linked to poor clinical outcomes, making it a valuable tool for risk stratification . For instance, elevated cyclin D1 expression has been correlated with decreased survival rates across multiple cancer types.

Case Study: Cyclin D1 as a Biomarker

In a cohort study involving patients with clear cell renal cell carcinoma, high cyclin D1 expression was associated with significantly poorer prognosis compared to patients with lower levels . This suggests that measuring cyclin D1 could aid in identifying patients who may benefit from more aggressive treatment strategies.

Comparison with Similar Compounds

D-Type Cyclins (D1, D2, D3)

D-type cyclins (D1, D2, D3) share structural homology but exhibit distinct expression patterns and oncogenic roles:

Feature Cyclin D1 Cyclin D2 Cyclin D3
Gene Symbol CCND1 CCND2 CCND3
Chromosomal Location 11q13 12p13 6p21
CDK Partners CDK4/6 CDK4/6 CDK4/6
Expression in Tumors Overexpressed in HCC (71.8%), OSCC Rare overexpression Variable, linked to leukemias
Dependency on pRb Requires functional pRb for CDK4 binding Less studied Independent of pRb in some contexts

Cyclin D1 is uniquely overexpressed in epithelial cancers, while D2 and D3 are more prevalent in hematopoietic malignancies . Cyclin D1’s activity is tightly linked to pRb status; in pRb-deficient cells, cyclin D1 dissociates from CDK4 and becomes dispensable for G1 progression .

Phase-Specific Cyclins (E, A)

  • Cyclin E : Partners with CDK2, acting later in G1 to promote S-phase entry. Unlike cyclin D1, it is ubiquitously expressed and less frequently mutated in cancers .
  • Cyclin A : Binds CDK2 in S phase and CDK1 in G2/M, regulating DNA replication and mitosis. Cyclin A overexpression is less tumor-specific compared to cyclin D1 .

Key Research Findings

  • Oncogenic Role : Cyclin D1 is amplified in 15-20% of breast cancers and 45% of mantle cell lymphomas, driving uncontrolled proliferation .
  • Therapeutic Targeting : Cyclin D1-CDK4/6 inhibitors (e.g., palbociclib) are FDA-approved for breast cancer, underscoring its clinical relevance compared to other cyclins .

Structural and Functional Insights

  • Cyclin Box Domains : Cyclin D1 contains two cyclin boxes (residues 156-265) critical for CDK binding . The 101-109 region may reside outside these domains, suggesting a regulatory or epitope role.
  • Post-Translational Modifications : Phosphorylation at Thr286 promotes cyclin D1 nuclear export and degradation, a regulatory mechanism less characterized in D2/D3 .

Preparation Methods

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the most commonly employed technique for preparing peptide fragments such as cyclin-D1 (101-109). This method allows sequential addition of amino acids to a growing peptide chain anchored on a solid resin, facilitating efficient synthesis and purification.

  • Resin Selection: Typically, a suitable resin (e.g., Wang or Rink amide resin) is selected based on the desired C-terminal modification of the peptide.
  • Amino Acid Coupling: Protected amino acids are coupled stepwise using activating agents such as HBTU or HATU in the presence of a base like DIPEA.
  • Deprotection: Fmoc (9-fluorenylmethyloxycarbonyl) groups are commonly used for N-terminal protection and removed by mild base treatment (e.g., 20% piperidine in DMF).
  • Cleavage: After chain assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) cocktails that also remove side-chain protecting groups.

This method ensures high purity and yield of the cyclin D1 (101-109) peptide fragment, which corresponds to the amino acid residues 101 to 109 of the full-length cyclin D1 protein.

Purification Techniques

Post-synthesis, purification is critical to isolate the desired peptide from truncated sequences, side products, and reagents.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the standard purification method. The peptide is dissolved in an appropriate solvent (e.g., dimethyl sulfoxide, DMSO) and purified using a C18 column with gradients of acetonitrile and water containing 0.1% trifluoroacetic acid. The purity is monitored by UV absorbance at 214 nm.
  • Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and preliminary purity assessment. Visualization is done under UV light and by staining with molybdatophosphoric acid solution followed by heating.
  • Flash Column Chromatography: Sometimes employed for initial crude peptide purification using silica gel, though less common for peptides due to polarity.

Characterization Methods

To confirm the identity and purity of the synthesized cyclin D1 (101-109) peptide, several analytical techniques are employed:

Technique Purpose Details
Mass Spectrometry (MS) Confirms molecular weight Electrospray ionization (ESI) or MALDI-TOF MS used
Nuclear Magnetic Resonance (NMR) Structural confirmation and purity assessment ^1H-NMR and ^13C-NMR spectra recorded using deuterated solvents as internal standards on instruments like Bruker ACP-300
Melting Point Analysis Assesses purity and physical properties Measured on micro melting point apparatus, uncorrected
HPLC Profiling Purity and retention time determination Reverse-phase HPLC with UV detection

Biological Context and Preparation Relevance

Cyclin D1 (101-109) corresponds to a functional domain within the cyclin D1 protein, which regulates the G1 to S phase transition by forming complexes with CDK4/6. The peptide may be used in studies investigating cyclin D1 interactions, phosphorylation sites, or as an antigen in immunological assays.

The synthesis and preparation methods ensure that the peptide maintains its biological relevance, enabling studies on cyclin D1-dependent cell cycle regulation and its dysregulation in diseases such as cancer.

Summary Table of Preparation Workflow

Step Method/Technique Key Details Purpose
Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Fmoc chemistry, stepwise amino acid addition Assembly of cyclin D1 (101-109) peptide
Cleavage & Deprotection TFA-based cleavage cocktail Removes peptide from resin and side-chain protections Releases free peptide
Purification Reverse-phase HPLC C18 column, acetonitrile/water gradient Isolation of pure peptide
Characterization MS, NMR, Melting Point, TLC Confirms structure and purity Quality control
Storage Dissolution in DMSO, storage at 4°C Maintains peptide stability Preservation before use

Q & A

Q. How can experimental reproducibility be improved in cyclin-D1 studies?

  • Adhere to MIAME (microarray) or ARRIVE (animal studies) guidelines. Share raw data (e.g., flow cytometry .fcs files) and detailed protocols (e.g., antibody dilutions, buffer compositions) in supplementary materials .

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